molecular formula C13H17BN2O2 B13135258 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No.: B13135258
M. Wt: 244.10 g/mol
InChI Key: CEEZOVNEGQGXIB-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is an organic compound that features a boronic ester group attached to a nicotinonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves a multi-step process. One common method includes the borylation of a suitable precursor using a palladium catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzyme activity or other biological effects. The specific pathways involved depend on the target molecule and the context of its use .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile include:

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

These compounds share the boronic ester group but differ in their core structures, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific combination of the nicotinonitrile moiety with the boronic ester group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H17BN2O2

Molecular Weight

244.10 g/mol

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H17BN2O2/c1-9-10(7-15)6-11(8-16-9)14-17-12(2,3)13(4,5)18-14/h6,8H,1-5H3

InChI Key

CEEZOVNEGQGXIB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)C#N

Origin of Product

United States

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